REACTION_CXSMILES
|
C(Cl)Cl.FC(F)(F)C(O)=O.[OH:11][CH:12]1[CH:25]2[C:26]3[C:35]([CH:14]([C:15]4[CH:16]=[C:17]5[C:22](=[CH:23][C:24]=42)[CH:21]=[CH:20][CH:19]=[CH:18]5)[CH:13]1[OH:36])=[CH:34][C:33]1[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=1)[CH:27]=3.Cl>CS(C)=O.C(N(CC)CC)C>[CH:29]1[C:28]2[C:33](=[CH:34][C:35]3[CH:14]4[C:13](=[O:36])[C:12](=[O:11])[CH:25]([C:26]=3[CH:27]=2)[C:24]2[C:15]4=[CH:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:32]=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
OC1C(C2C=3C=C4C=CC=CC4=CC3C1C1=CC3=CC=CC=C3C=C21)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction vessel was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise into the reaction solution
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at −60° C.
|
Type
|
STIRRING
|
Details
|
Then, stirring
|
Type
|
WAIT
|
Details
|
was further performed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The resultant organic layer was washed with water and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=3C4C5=CC6=CC=CC=C6C=C5C(C3C=C12)C(C4=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |